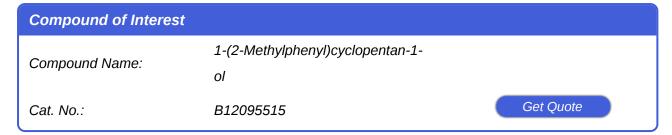


molecular weight and formula of 1-(2-Methylphenyl)cyclopentan-1-ol

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Technical Guide: 1-(2-Methylphenyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **1-(2-Methylphenyl)cyclopentan-1-ol**. The information is intended for an audience with a strong background in chemistry and pharmacology.

Core Compound Data

All quantitative data for **1-(2-Methylphenyl)cyclopentan-1-ol** is summarized in the table below for easy reference and comparison.



Property	Value
Chemical Formula	C12H16O
Molecular Weight	176.25 g/mol
IUPAC Name	1-(2-methylphenyl)cyclopentan-1-ol
Physical State	Solid (predicted)
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in organic solvents (e.g., ether, THF)

Synthesis Protocol: Grignard Reaction

The primary method for the synthesis of **1-(2-Methylphenyl)cyclopentan-1-ol** is through a Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a ketone. In this specific synthesis, the Grignard reagent, 2-methylphenylmagnesium bromide, is reacted with cyclopentanone.

Experimental Protocol:

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 2-Bromotoluene
- Cyclopentanone
- Iodine crystal (for initiation)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)



- Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be oven-dried to remove any traces of water.
 - In a round-bottom flask under an inert atmosphere, add magnesium turnings.
 - Add a small crystal of iodine to help initiate the reaction.
 - A solution of 2-bromotoluene in anhydrous diethyl ether is prepared in a dropping funnel.
 - A small amount of the 2-bromotoluene solution is added to the magnesium turnings. The reaction is initiated when a color change or gentle reflux is observed.
 - The remaining 2-bromotoluene solution is added dropwise to maintain a gentle reflux.
 - After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-methylphenylmagnesium bromide).
- Reaction with Cyclopentanone:
 - The Grignard reagent solution is cooled in an ice bath.
 - A solution of cyclopentanone in anhydrous diethyl ether is added dropwise to the cooled
 Grignard reagent with stirring.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - The reaction mixture is carefully poured over a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium



alkoxide salt.

- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield pure 1-(2-Methylphenyl)cyclopentan-1-ol.

Spectroscopic Data

While specific spectra for **1-(2-Methylphenyl)cyclopentan-1-ol** are not readily available in public databases, data for the closely related compound, (1R,2S)-2-methyl-1-phenylcyclopentan-1-ol, can be used for comparative purposes.[1][2] Key expected spectral features for **1-(2-Methylphenyl)cyclopentan-1-ol** would include:

- ¹H NMR: Peaks corresponding to the aromatic protons of the methylphenyl group, the aliphatic protons of the cyclopentyl ring, the methyl group protons, and a singlet for the hydroxyl proton.
- ¹³C NMR: Signals for the aromatic carbons, the quaternary carbon bearing the hydroxyl group, the aliphatic carbons of the cyclopentyl ring, and the methyl carbon.
- IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and absorptions corresponding to C-H and C=C bonds.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

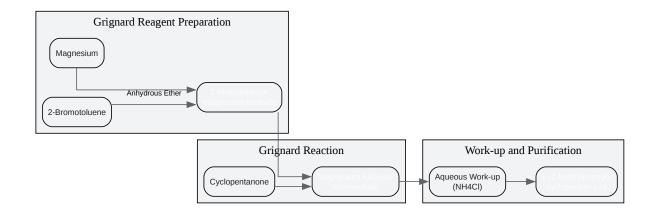
Specific biological activity and signaling pathway data for **1-(2-Methylphenyl)cyclopentan-1-ol** are not extensively documented in publicly available literature. However, the structural motif of a substituted aryl group attached to a cycloalkanol is present in various centrally active compounds.



Derivatives of 1-phenylcyclopentan-1-ol have been investigated for their potential effects on the central nervous system (CNS). While a precise mechanism of action for this specific compound is unknown, related structures, such as certain barbiturates and benzodiazepines, are known to modulate the activity of GABA_a receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. It is plausible that **1-(2-Methylphenyl)cyclopentan-1-ol** could interact with neuronal signaling pathways, but further research is required to elucidate any specific biological targets or mechanisms of action.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1-(2-Methylphenyl)cyclopentan-1-ol** via the Grignard reaction.



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Caption: Synthesis workflow for **1-(2-Methylphenyl)cyclopentan-1-ol**.

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